molecular formula C18H22ClN3OS B2767085 1-(2-Chlorophenyl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea CAS No. 1235296-90-8

1-(2-Chlorophenyl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea

Cat. No.: B2767085
CAS No.: 1235296-90-8
M. Wt: 363.9
InChI Key: FRETWLPHNISOOG-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea is a complex organic compound featuring a chlorinated phenyl group, a thiophene ring, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorophenyl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea typically involves multiple steps:

    Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate. This can be achieved by reacting thiophene-3-carboxaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride.

    Urea Formation: The piperidine intermediate is then reacted with 2-chlorophenyl isocyanate under controlled conditions to form the final urea compound. This step often requires a solvent like dichloromethane and a catalyst such as triethylamine to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorophenyl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) on the phenyl ring can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors or enzymes.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea is not fully understood but is believed to involve interaction with specific molecular targets such as receptors or enzymes. The compound’s structure allows it to fit into binding sites on these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

    1-(2-Chlorophenyl)-3-(piperidin-4-yl)urea: Lacks the thiophene ring, which may affect its binding properties and biological activity.

    1-(2-Chlorophenyl)-3-((1-(furan-3-ylmethyl)piperidin-4-yl)methyl)urea: Contains a furan ring instead of a thiophene ring, which could influence its reactivity and interactions with biological targets.

Uniqueness: 1-(2-Chlorophenyl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea is unique due to the presence of the thiophene ring, which may confer specific electronic and steric properties, potentially enhancing its binding affinity and selectivity for certain molecular targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(2-chlorophenyl)-3-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3OS/c19-16-3-1-2-4-17(16)21-18(23)20-11-14-5-8-22(9-6-14)12-15-7-10-24-13-15/h1-4,7,10,13-14H,5-6,8-9,11-12H2,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRETWLPHNISOOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NC2=CC=CC=C2Cl)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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